

A Meta-Analysis of Infliximab for Ankylosing Spondylitis: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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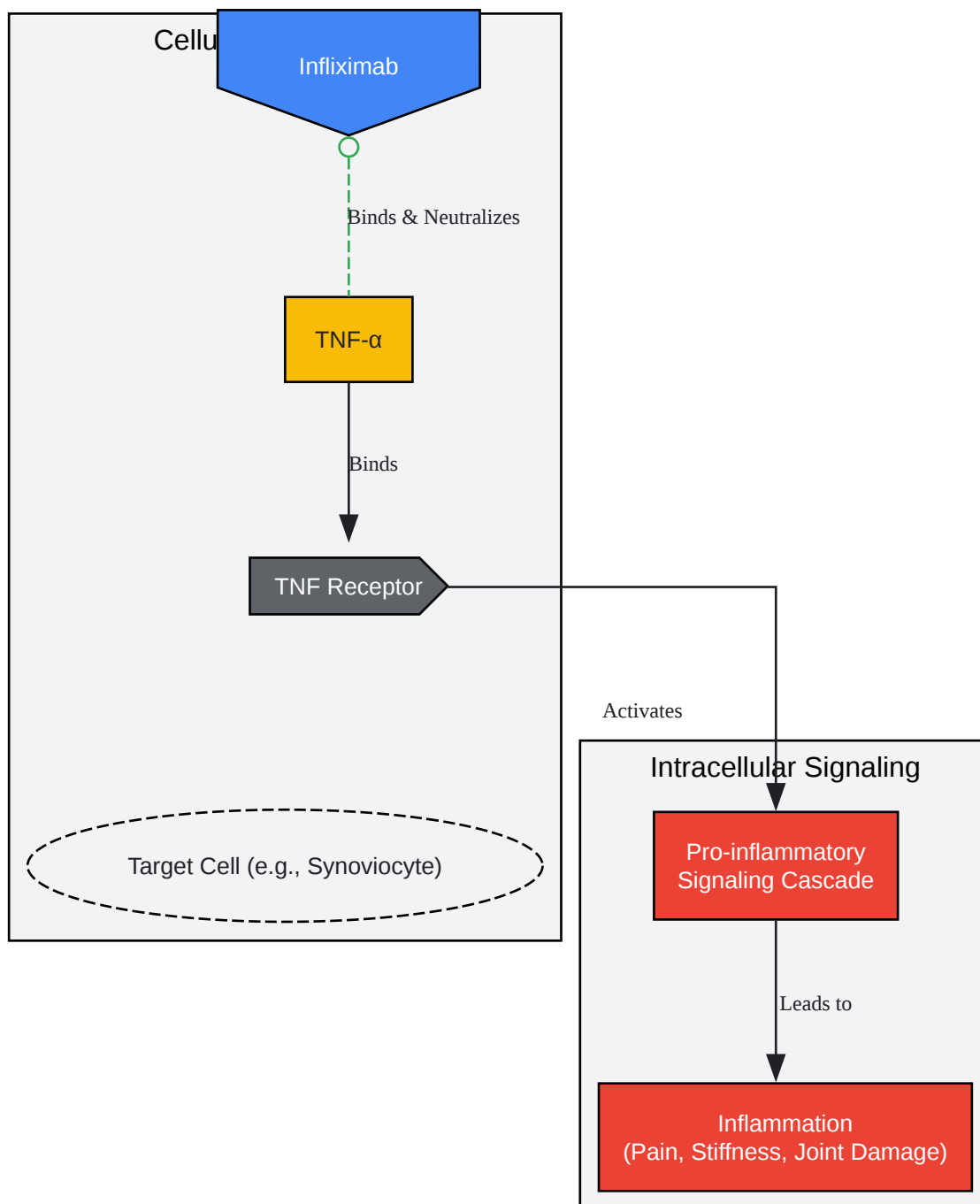
This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy and safety of Infliximab for the treatment of ankylosing spondylitis (AS). It is intended for researchers, scientists, and drug development professionals, offering a comparative perspective against other biologic treatments and placebo. The data is compiled from multiple systematic reviews and network meta-analyses to provide a robust overview of Infliximab's performance.

Mechanism of Action: Targeting TNF- α

Ankylosing spondylitis is a chronic inflammatory disease primarily affecting the spine.^[1] A key inflammatory cytokine involved in its pathogenesis is tumor necrosis factor-alpha (TNF- α).^[2] An overproduction of TNF- α leads to inflammation that can result in pain, stiffness, and potential damage to bones and cartilage.^[3]

Infliximab is a chimeric monoclonal antibody that works by specifically binding to and neutralizing TNF- α .^{[3][4]} This action blocks TNF- α from binding to its receptors, thereby inhibiting the downstream inflammatory cascade.^{[2][4]} By modulating this pathway, Infliximab effectively reduces the inflammatory response, alleviates symptoms, and can slow the progression of joint damage in patients with ankylosing spondylitis.^{[2][3]}

Infliximab's Mechanism of Action in Ankylosing Spondylitis

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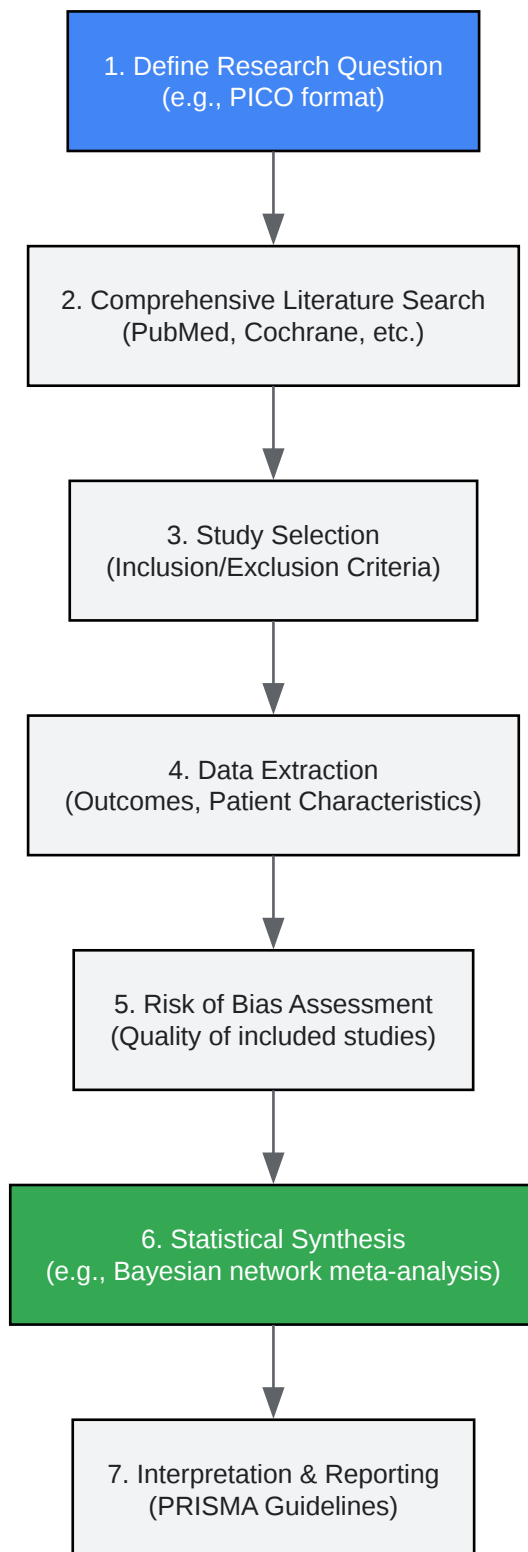
Infliximab neutralizes TNF-α, preventing cellular inflammation.

Experimental Protocols

The data presented in this guide are derived from meta-analyses of randomized controlled trials (RCTs). The general methodology for these studies is outlined below.

1. Meta-Analysis Workflow: Systematic reviews and meta-analyses are conducted following a predefined protocol to ensure comprehensive and unbiased results.^{[5][6][7]} The process involves identifying all relevant trials, extracting data, and statistically combining the results to generate a quantitative estimate of treatment effectiveness.^{[7][8]}

General Workflow of a Clinical Meta-Analysis



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A structured workflow ensures rigorous and transparent meta-analysis.

2. Clinical Trial Design and Endpoints: The included studies were primarily double-blind, placebo-controlled RCTs.^{[9][10]} Patients with active ankylosing spondylitis who had an inadequate response to conventional therapies were typically enrolled.^[10]

- Intervention: Patients received intravenous infusions of Infliximab (typically 5 mg/kg) or a placebo at specified intervals (e.g., weeks 0, 2, 6, 12, and 18).^[11]
- Primary Efficacy Endpoints: The primary measures of efficacy are standardized assessment criteria:
 - ASAS20/40: A 20% or 40% improvement in the Assessment of SpondyloArthritis international Society criteria. This is a composite index measuring disease activity.^{[12][13]}
 - BASDAI (Bath Ankylosing Spondylitis Disease Activity Index): A patient-reported outcome measuring fatigue, spinal and peripheral joint pain, localized tenderness, and morning stiffness.^{[9][14]}
 - BASFI (Bath Ankylosing Spondylitis Functional Index): A patient-reported outcome assessing the degree of functional limitation.^{[9][15]}
- Safety Endpoints: The occurrence of adverse events (AEs) and serious adverse events (SAEs) was monitored to compare the safety profiles of the treatments.^[13]

Quantitative Data Summary

The following tables summarize the efficacy and safety data for Infliximab in comparison to placebo and other biologic agents used in the treatment of ankylosing spondylitis.

Table 1: Efficacy of Infliximab vs. Placebo and Other Biologics (ASAS20 Response)

This table presents the Odds Ratio (OR) for achieving an ASAS20 response. An OR greater than 1.0 indicates a higher likelihood of response with the active treatment compared to placebo.

Treatment	Timepoint	Odds Ratio (OR) vs. Placebo	95% Confidence Interval (CI)
Infliximab	Week 12	6.74	3.81 – 11.3
Infliximab-Biosimilar	Week 12	6.39	2.75 – 12.78
Golimumab	Week 12	5.70	2.88 – 10.44
Adalimumab	Week 12	4.81	-
Etanercept	Week 12	4.35	-
Infliximab	Week 24	7.20	3.68 – 13.19
Infliximab-Biosimilar	Week 24	6.25	2.55 – 13.14
Adalimumab	Week 24	4.81	-
Etanercept	Week 24	4.76	-
Golimumab	Week 24	4.53	-
Data sourced from a 2014 systematic review and meta- analysis. [12] [16]			

Table 2: Efficacy of Infliximab in a Pivotal Randomized Controlled Trial (ASSERT)

This table shows the percentage of patients achieving key clinical responses at 24 weeks.

Outcome	Infliximab 5 mg/kg (n=201)	Placebo (n=78)	P-value
ASAS20 Response	61.2%	19.2%	< 0.001
ASAS40 Response	47%	9%	< 0.001
BASDAI 50 Response	51%	10%	< 0.001
Data from the ASSERT trial, a multicenter, randomized, placebo- controlled study. [11]			

Table 3: Comparative Efficacy Rankings from Network Meta-Analysis

Network meta-analyses allow for indirect comparisons of treatments. The Surface Under the Cumulative Ranking (SUCRA) value reflects the probability that a treatment is the best among all options.

Outcome (Weeks 12-16)	Top Ranked Treatments	SUCRA Value
Change from Baseline in BASFI	1. Golimumab IV	81%
	2. Infliximab 5 mg/kg	80%
Change from Baseline in CRP	1. Infliximab 5 mg/kg	90%
	2. Golimumab IV	82%
Data from a 2020 systematic review and network meta- analysis. [15] [17]		

Safety and Tolerability

Across multiple meta-analyses, Infliximab and its biosimilar demonstrated a safety profile comparable to other biologic agents, with no significant differences found in the occurrence of

serious adverse events.[12][13] In the ASSERT trial, adverse events were reported by 82.2% of patients receiving Infliximab and 72.0% of those on placebo, with most events being mild to moderate in severity.[11] As with all TNF inhibitors, there is an increased risk of serious infections, and patients should be monitored accordingly.[2][18]

Conclusion

Meta-analyses of clinical trial data consistently demonstrate that Infliximab is a highly effective treatment for active ankylosing spondylitis.[10] Compared to placebo, Infliximab shows a rapid and significant improvement in disease activity, function, and inflammation.[9][11][19] Network meta-analyses indicate that Infliximab ranks among the highest for efficacy when compared with other biologics, particularly in reducing C-reactive protein levels and improving functional index scores.[15][17][20] The safety profile of Infliximab is well-characterized and considered comparable to other TNF inhibitors.[12][13] These findings support the use of Infliximab as a primary therapeutic option for patients with ankylosing spondylitis who have not responded adequately to conventional treatments.

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- To cite this document: BenchChem. [A Meta-Analysis of Infliximab for Ankylosing Spondylitis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251215#meta-analysis-of-clinical-trial-data-for-infliximab-in-ankylosing-spondylitis]

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